

Technical Support Center: High-Purity GaN Growth (TiBG Protocol)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Tris(2-methylpropyl)gallane*

CAS No.: 17150-84-4

Cat. No.: B099540

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Ticket ID: TIBG-GaN-001 Subject: Reducing Carbon Incorporation in Semi-Insulating GaN via Triisobutylgallium (TiBG) Status: Open Assigned Specialist: Senior Application Scientist, III-V Materials Group

Executive Summary

You are encountering high background carbon concentrations (

) in your Gallium Nitride (GaN) buffer layers using standard Trimethylgallium (TMG). This impurity is acting as a deep-level acceptor, causing current collapse and reducing the breakdown voltage in your HEMT (High-Electron-Mobility Transistor) or RF devices.

This guide details the transition to Triisobutylgallium (TiBG). Unlike TMG, TiBG decomposes via

-hydride elimination, a mechanism that ejects carbon as a stable alkene gas (isobutylene) rather than reactive methyl radicals. This protocol is designed to lower carbon incorporation to the detection limit (

).

Module 1: The Mechanism (Why TiBG Works)

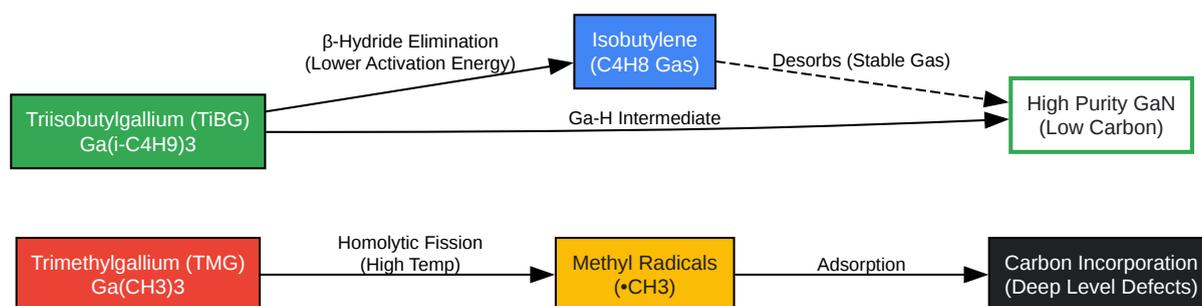
To resolve carbon contamination, you must understand the decomposition pathway. TMG degrades via homolytic fission, creating methyl radicals (

) that adhere to the GaN surface and incorporate carbon. TiBG bypasses this via

-hydride elimination.

Decomposition Pathway Diagram

The following diagram illustrates the chemical divergence between TMG and TiBG during MOCVD growth.



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Figure 1: Comparative decomposition pathways. Note that TiBG yields stable Isobutylene gas, preventing carbon from bonding to the crystal lattice.

Module 2: Hardware Configuration & Precursor Handling

Critical Warning: TiBG has significantly lower vapor pressure and higher molecular weight (241.07 g/mol) compared to TMG (114.8 g/mol). Direct drop-in replacement without hardware adjustment will result in near-zero growth rates.

Precursor Properties Comparison[1]

Property	Trimethylgallium (TMG)	Triisobutylgallium (TiBG)	Operational Impact
Molecular Weight	114.83 g/mol	241.07 g/mol	TiBG requires higher carrier gas flow for transport.
Vapor Pressure	~113 Torr @ 15°C	~0.1 Torr @ 20°C	CRITICAL: TiBG bubbler must be heated.
Decomposition Temp	> 450°C	> 250°C	TiBG is prone to pre-reaction; keep inlet cool.
Stability	Pyrophoric	Pyrophoric	Standard safety protocols apply.

Thermal Management Protocol

To generate sufficient flux, you must heat the source. Follow this thermal gradient to prevent line condensation (clogging):

- Bubbler Temperature (): Set to 40°C – 50°C.
 - Reasoning: At room temperature, TiBG vapor pressure is insufficient for practical growth rates (> 1 μm/hr).
- Line Temperature (): Set to (approx. 65°C).
 - Reasoning: TiBG will condense immediately in cold spots. All lines from the bubbler to the reactor inlet must be heat-traced.
- Inlet Flange: Maintain cooling (water-cooled).

- Reasoning: TiBG decomposes at lower temperatures than TMG. If the inlet flange is hot, TiBG will pre-react, depositing metallic gallium in the nozzle rather than on the wafer.

Module 3: Troubleshooting & Optimization (FAQ)

Issue 1: "My growth rate dropped by 90% after switching to TiBG."

Diagnosis: Mass transport limitation due to low vapor pressure or condensation. Corrective

Actions:

- Check

: Ensure bubbler is at least 45°C.

- Increase Carrier Gas: TiBG is heavy. Increase the

or

flow through the bubbler (source flow) by 2-3x compared to your TMG recipe to pick up sufficient precursor.

- Lower Reactor Pressure: Reducing reactor pressure (e.g., from 300 Torr to 100 Torr) increases the diffusion coefficient of the heavy TiBG molecule, improving transport to the surface.

Issue 2: "I see metallic droplets or 'haze' on the wafer surface."

Diagnosis: Gas-phase pre-reaction. TiBG is less thermally stable than TMG. Corrective Actions:

- Increase Gas Velocity: Reduce the residence time of the gas in the hot zone above the wafer. Increase total carrier gas flow.
- Separate Injection: If your reactor has a two-flow or three-flow inlet (e.g., Close Coupled Showerhead), ensure TiBG and

are kept separate until the last possible moment to prevent adduct formation.

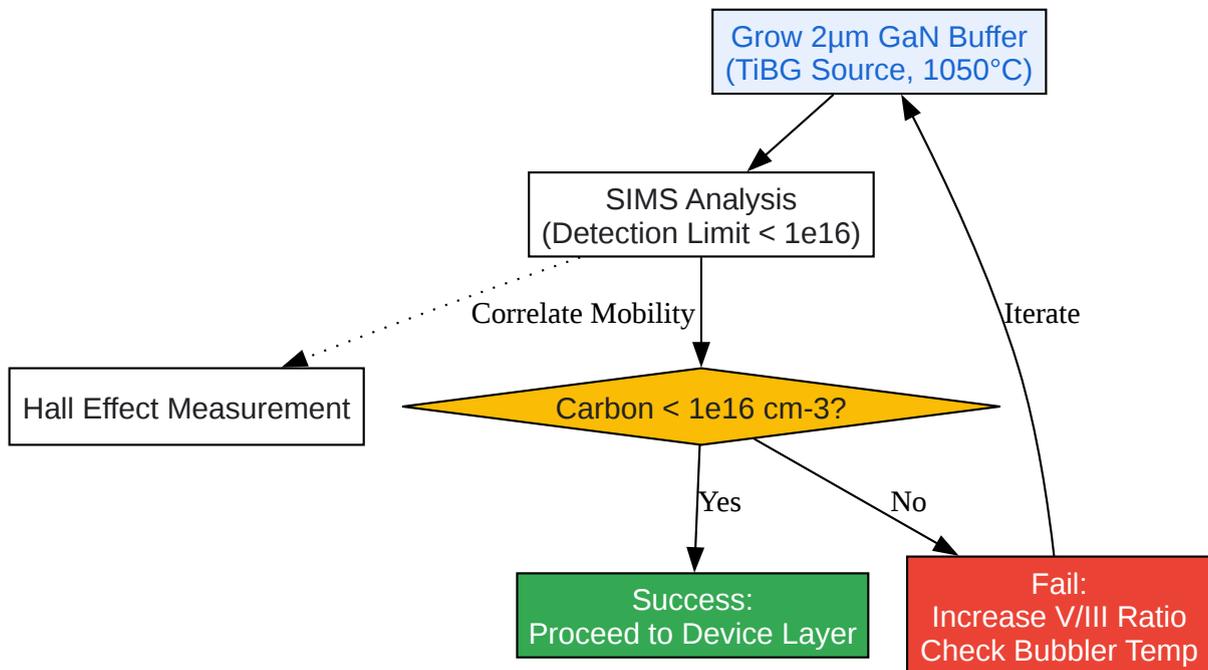
Issue 3: "Carbon levels are lower, but Oxygen levels increased."

Diagnosis: The "gettering" effect. Explanation: Methyl radicals from TMG often "scavenge" oxygen. By removing the methyl radicals (using TiBG), you lose this incidental cleaning effect.
Corrective Actions:

- Leak Check: TiBG growth is more sensitive to background leaks. Verify reactor integrity.
- Purifier Upgrade: Ensure your source has a point-of-use getter (purifier) to remove moisture/oxygen to < 1 ppb.

Module 4: Validation Workflow

To confirm the success of your transition, perform the following characterization loop.



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Figure 2: Validation workflow for qualifying the TiBG process.

Expected Results (SIMS Data)

Parameter	Standard TMG Growth	Optimized TiBG Growth
Carbon Conc. ()		(DL)
Mobility (300K)		
Breakdown Voltage	Variable (Leakage dominated)	High (Intrinsic limit)

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